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Comparative Analysis of ABT-518

Get Quote

The table below summarizes the key characteristics of ABT-518 in comparison to other MMP inhibitors

from Abbott's drug discovery program.

Feature

ABT-518

ABT-770 (Preclinical
Candidate)

Early Succinate-
based & Biaryl
Hydroxamate
Inhibitors

Chemical Class

Key MMP
Targets

Selectivity

Phenoxyphenyl sulfone
retrohydroxamate [1]

Selective inhibitor of
MMP-2 (Gelatinase A)
and MMP-9 (Gelatinase
B) [1]

Selective over MMP-1
(Collagenase-1) [1]

Biaryl ether retrohydroxamate

[1]

Potent against MMP-2 (ICso =

3.7 nM), lesser potency

against MMP-9 (ICso = 120

nM) [2]

Selective over MMP-1 (ICso =

4600 nM) and MMP-7 [2]

Succinate-based:;
Biaryl hydroxamate [1]

Varies by compound;
early classes were
less selective [1]

Broad MMP sub-type
selectivity was a
common shortcoming

[1] [3]
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Feature

Metabolic
Stability

Major Toxicity
Concern

Oral
Bioavailability

Clinical Status

ABT-518

Improved stability
compared to biaryl
hydroxamates [1]

No significant
phospholipidosis induced

[2]

Orally bioavailable [1]

Phase | clinical trials [4]

[1]

ABT-770 (Preclinical
Candidate)

Metabolic instability led to
problematic metabolites [2]

[1]

Induced multi-organ
phospholipidosis in rats (via
amine metabolite) [2]

Information not available in
search results

Preclinical (not advanced to
clinical trials due to toxicity)

[2]

Experimental Data and Methodologies

The data in the guide is supported by specific experimental protocols. Here are the methodologies for key

findings.

Quantitative Bioanalysis of ABT-518

A robust LC-MS/MS method was developed and validated to support Phase I clinical trials for quantifying

ABT-518 and screening six metabolites in human plasma [5].

Early Succinate-
based & Biaryl
Hydroxamate
Inhibitors

Metabolic lability was
a key issue [1]

Not specified in
results, but toxicity
was a general
challenge [3]

An ongoing goal of
the discovery program

[1]

Preclinical (research
phase)

e Sample Preparation: Plasma samples were processed using a simple solid-phase extraction (SPE)
on phenyl cartridges [5].
e Chromatography: Separation was achieved on a Zorbax Extend C18 column using an alkaline

mobile phase of methanol and 10 mM ammonium hydroxide (80:20, v/v) [5].
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e Detection: An API2000 triple-quadrupole mass spectrometer was used for highly specific and
sensitive detection [5].

e Performance: The method had a dynamic range of 10-1000 ng/mL, with inter-assay accuracy within
+9.24% and precision always better than 10.7% [5].

In Vitro Phospholipidosis Screening

This assay was critical for differentiating ABT-518 from the earlier compound ABT-770 [2].

e Cell Model: Utilized rat and human hepatocytes (liver cells) in culture [2].

e Staining: A fluorescent phosphatidylethanolamine analog (NBD-PE) was used to detect the
accumulation of phospholipids, a hallmark of phospholipidosis [2].

e Procedure: Hepatocytes were exposed to the parent drugs (ABT-770, ABT-518) and their major
metabolites. After 24-48 hours, the intracellular accumulation of phospholipids was assessed via the
fluorescent marker [2].

¢ Key Finding: The amine metabolite of ABT-770 (Abbott-292986) was primarily responsible for
inducing phospholipidosis, while the amine metabolite of ABT-518 did not cause this effect. This
explained the superior safety profile of ABT-518 [2].

Clinical Pharmacokinetics and Metabolism

A study in six cancer patients from a Phase I trial established the clinical profile of ABT-518 [4] [6].

¢ Dosing: ABT-518 was administered once daily via the oral route [4].

¢ PK Analysis: Plasma and urine samples were analyzed by LC-MS/MS. ABT-518 showed slow
absorption (Tmax 4-8 hours) and a long terminal half-life (T1/2) of 20 hours, supporting once-daily
dosing. The estimated volume of distribution (V/F >70 L) suggested good tissue penetration [4].

e Metabolism: ABT-518 was extensively metabolized, with at least six different metabolites identified
in humans [4].

Development Context and Significance

The following diagram illustrates the rational design evolution that led to ABT-518, addressing key

challenges faced by earlier MMP inhibitors.
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(Abbott Labs MMP Inhibitor Program)
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ABT-770
(Biaryl Ether Retrohydroxamate)

Toxicity: Phospholipidosis
(induced by amine metabolite)

ABT-518
(Phenoxyphenyl Sulfone)

Improved Profile: Selective, Metabolically Stable, No Phospholipidosis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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